AGI-14100: A Deep Dive into its Mechanism of Action in IDH1 Mutant Cells
AGI-14100: A Deep Dive into its Mechanism of Action in IDH1 Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AGI-14100, a potent and selective inhibitor of the isocitrate dehydrogenase 1 (IDH1) mutant enzyme. Point mutations in the IDH1 gene are a key driver in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] AGI-14100 was developed as a targeted therapy to counteract the oncogenic effects of mutant IDH1.
Core Mechanism: Inhibition of Mutant IDH1 and Reduction of 2-Hydroxyglutarate
The primary mechanism of action of AGI-14100 is the specific and potent inhibition of the mutated IDH1 enzyme. In normal cells, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, cancer-associated mutations, most commonly at the R132 residue, alter the enzyme's function, causing it to convert α-KG to 2-HG.[1][2][3] This aberrant production and accumulation of 2-HG is a central event in the pathogenesis of IDH1-mutant cancers.[1][2]
AGI-14100 acts as a competitive inhibitor of the mutant IDH1 enzyme, effectively blocking its ability to produce 2-HG. This leads to a significant reduction in intracellular 2-HG levels in cancer cells harboring the IDH1 mutation.[3][4]
Downstream Effects of 2-HG Reduction
The reduction of 2-HG levels by AGI-14100 triggers a cascade of downstream cellular events, ultimately leading to anti-tumor effects. The oncometabolite 2-HG is structurally similar to α-KG and can competitively inhibit α-KG-dependent dioxygenases, a large family of enzymes involved in various cellular processes, including epigenetic regulation and cellular differentiation.[1][3]
By lowering 2-HG levels, AGI-14100 restores the normal function of these enzymes, leading to:
-
Epigenetic Reprogramming: 2-HG inhibits histone and DNA demethylases, leading to a hypermethylated state that can block cellular differentiation.[3][5] Treatment with mutant IDH1 inhibitors like AGI-14100 can reverse these epigenetic alterations, including the demethylation of histone H3K9me3, promoting the expression of genes associated with differentiation.[3][4]
-
Induction of Cellular Differentiation: A key consequence of 2-HG reduction is the induction of differentiation in cancer cells. In AML, for instance, treatment with mutant IDH1 inhibitors can induce myeloid differentiation.[1][6] Similarly, in glioma models, these inhibitors have been shown to promote gliogenic differentiation.[3][4]
The signaling pathway can be visualized as follows:
Quantitative Data Summary
The following tables summarize the key quantitative data for AGI-14100 and its precursor/related compounds.
Table 1: In Vitro Potency of AGI-14100
| Assay Type | Cell Line | IC50 (nM) | Reference |
| Mutant IDH1 (R132H) Enzyme Inhibition | - | 6 | [7] |
| Cell Proliferation | HT-1080 (fibrosarcoma, IDH1 R132C) | 0.76 | [6] |
| Cell Proliferation | U87-MG (glioblastoma, transfected with IDH1 R132H) | 0.74 | [6] |
| Cell Proliferation | TF1 (erythroleukemia, transfected with IDH1 R132H) | 1.75 | [6] |
Table 2: Pharmacokinetic and Physicochemical Properties of AGI-14100 and a Precursor Compound (AGI-5198)
| Compound | Property | Value/Observation | Reference |
| AGI-14100 | Metabolic Stability | Good metabolic stability. Low clearance in liver microsomal incubations across species. | [1][8][9] |
| AGI-14100 | hPXR Activation | Potential cytochrome P450 (CYP) 3A4 inducer (~70% of rifampicin). | [1][8] |
| AGI-5198 | Metabolic Stability | Poor metabolic stability. | [1] |
| AGI-5198 | Pharmacokinetics | Poor pharmaceutical properties precluded clinical studies. | [1] |
Experimental Protocols
Detailed experimental protocols for the cited data are often found in the supplementary materials of the primary research articles. Below is a generalized workflow for a key experiment.
Cellular 2-HG Measurement Assay Workflow
This workflow outlines the typical steps to measure the effect of an mIDH1 inhibitor on intracellular 2-HG levels.
Methodology for Mutant IDH1 Enzyme Inhibition Assay:
A typical biochemical assay to determine the IC50 of an inhibitor against the mutant IDH1 enzyme involves the following steps:
-
Enzyme Preparation: Recombinant human mutant IDH1 (e.g., R132H) homodimer is purified.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme, NADPH, and the substrate α-ketoglutarate.
-
Inhibitor Addition: AGI-14100 is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature.
-
Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
AGI-14100 is a potent and selective inhibitor of mutant IDH1 that demonstrates a clear mechanism of action by reducing the oncometabolite 2-HG in IDH1-mutant cells. This leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation, ultimately inhibiting tumor growth. While AGI-14100 itself showed potential liabilities regarding CYP3A4 induction, its discovery and characterization were pivotal in the development of the clinically approved mutant IDH1 inhibitor, ivosidenib (AG-120).[1][7] The study of AGI-14100 has provided a solid foundation for understanding the therapeutic potential of targeting mutant IDH1 in cancer.
References
- 1. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AGI-14100 | mutant IDH1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
